Oxymetazoline-d4 is classified under the category of imidazolines, which are compounds featuring an imidazole ring. This classification is significant due to the biological activity associated with imidazolines, particularly in their interaction with adrenergic receptors. The compound is sourced from specialized chemical suppliers and is utilized in various biochemical research applications .
The synthesis of Oxymetazoline-d4 typically involves several key steps:
These synthetic routes are optimized to maximize efficiency while maintaining the integrity of the compound.
The molecular structure of Oxymetazoline-d4 includes an imidazole ring attached to a phenolic structure. The presence of deuterium atoms in the molecule alters its physical properties compared to non-deuterated analogs. The compound's structure can be represented as follows:
These structural characteristics are crucial for understanding its reactivity and interaction with biological systems.
Oxymetazoline-d4 can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential applications in drug development.
The mechanism of action for Oxymetazoline-d4 involves its interaction with adrenergic receptors:
The molecular mechanism includes bioactivation processes that may involve cytochrome P450 enzymes, specifically CYP2C19, which catalyze oxidation reactions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (FTIR) are commonly employed to characterize these properties and confirm the identity of the compound .
Oxymetazoline-d4 has several applications in scientific research:
Deuterium ($^2$H or D), a stable, non-radioactive isotope of hydrogen, forms stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds due to its higher reduced mass. This kinetic isotope effect (KIE) reduces the rate of enzymatic cleavage by 2- to 7-fold, thereby altering the metabolic stability, bioavailability, and toxicity profiles of deuterated pharmaceuticals [ [3] [6]]. Deuterated analogs serve as indispensable tools in:
Table 1: Properties of Key Isotopes Used in Biomedical Labeling
Isotope | Natural Abundance (%) | Bond Strength (vs. Light Analog) | Primary Applications |
---|---|---|---|
$^1$H | 99.98 | Reference | Native compounds |
$^2$H (D) | 0.0156 | ↑ 5-10 fold | Metabolic stability, PK studies |
$^{13}$C | 1.1 | Unchanged | Pathway tracing, flux analysis |
$^{15}$N | 0.37 | Unchanged | Protein/peptide dynamics, enzyme mechanisms |
Oxymetazoline (C${16}$H${24}$N$2$O) is a potent imidazole-derived α-adrenergic agonist with selective activity at α${1A}$-adrenoceptors (IC${50}$ = 0.02 μM) and α${2B}$-adrenoceptors [ [5] [8] [9]]. Its mechanism involves:
Oxymetazoline-d4 (C${16}$H${21}$D$4$ClN$2$O; CAS 1262053-60-0) incorporates four deuterium atoms at the imidazoline ring positions, increasing its molecular weight from 260.37 Da to 300.86 Da [ [1] [4]]. This modification preserves pharmacodynamic activity while altering pharmacokinetic behavior due to C–D bond inertia.
Table 2: Structural and Physicochemical Comparison
Property | Oxymetazoline | Oxymetazoline-d4 | Significance of Change |
---|---|---|---|
Molecular Formula | C${16}$H${24}$N$_2$O | C${16}$H${21}$D$4$N$2$O | Isotopic labeling for detection |
CAS Number | 1491-59-4 | 1262053-60-0 | Unique identifier |
Exact Mass (Da) | 260.1889 | 300.86 | MS differentiation from unlabeled analog |
LogP | 2.615 | ~2.615 | Minimal hydrophobicity change |
Deuteration of oxymetazoline addresses critical challenges in pharmacological research:
Table 3: Analytical Applications of Oxymetazoline-d4
Application | Methodology | Key Finding |
---|---|---|
Systemic Absorption Assay | LC-MS/MS with deuterated internal standard | Linear detection in 0.04–7.6 μg/L range |
Metabolic Stability Screening | Incubation with human liver microsomes/S9 fractions | 10% metabolized in humans vs. 65% in rabbits |
Protein Binding Quantitation | Equilibrium dialysis with MS detection | 56.7–57.5% bound to human plasma proteins |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1